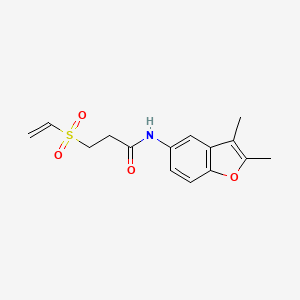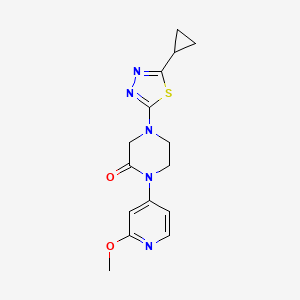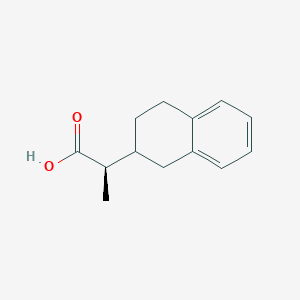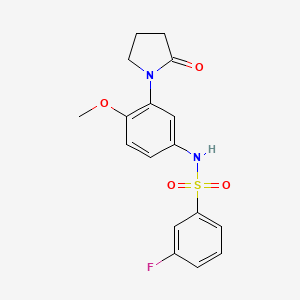![molecular formula C13H18Cl2N2O B2390738 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride CAS No. 1286275-79-3](/img/structure/B2390738.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, also known as PCP (Phencyclidine), is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially used as an anesthetic but was later discontinued due to its adverse side effects. However, it has gained popularity in the scientific research community due to its unique pharmacological effects and potential therapeutic benefits.
作用機序
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to a specific site on the receptor and blocks the influx of calcium ions, which are necessary for normal neuronal function. This results in a disruption of normal neurotransmission, leading to the characteristic dissociative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and stimulation. It also activates the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of stress hormones such as cortisol. This compound has been shown to induce neurotoxicity and oxidative stress in animal models.
実験室実験の利点と制限
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a useful tool for studying the role of glutamate receptors in various physiological processes. This compound also has a rapid onset of action and a relatively short half-life, making it easy to administer and control in laboratory experiments.
However, this compound also has several limitations. It is a highly potent and addictive drug, and caution must be taken when handling and administering it in laboratory settings. This compound has also been shown to induce neurotoxicity and oxidative stress, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride. One area of interest is the potential therapeutic applications of this compound. Studies have shown that this compound may have antidepressant and anti-inflammatory effects, and there is ongoing research into its potential use in treating various psychiatric and neurological disorders.
Another area of interest is the development of novel NMDA receptor antagonists that have similar pharmacological effects to this compound but with fewer adverse side effects. Researchers are also investigating the role of glutamate receptors in various physiological processes, which may lead to the development of new drugs for treating a range of disorders.
Conclusion:
This compound, or this compound, is a dissociative anesthetic drug that has gained popularity in the scientific research community due to its unique pharmacological effects and potential therapeutic benefits. It acts as a non-competitive antagonist of the NMDA receptor and has several biochemical and physiological effects. While this compound has several advantages as a research tool, caution must be taken when handling and administering it in laboratory settings. There are several future directions for research on this compound, including the development of novel NMDA receptor antagonists and investigating its potential therapeutic applications.
合成法
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride involves the reaction of 1-(1-phenylcyclohexyl)piperidine with chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compound.
科学的研究の応用
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been extensively studied for its effects on the central nervous system. It has been used as a research tool to study the mechanisms of action of glutamate receptors and to investigate the pathophysiology of schizophrenia. This compound has also been used in animal models to study the effects of dissociative anesthetics on behavior and cognition.
特性
IUPAC Name |
N-(4-aminocyclohexyl)-3-chlorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJJSEMJGSTNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea](/img/structure/B2390656.png)
![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)

![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)
